N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-18-8-10-22(15-19(18)2)28-26(32)25(31)27-17-24(30-13-4-5-14-30)21-9-11-23-20(16-21)7-6-12-29(23)3/h8-11,15-16,24H,4-7,12-14,17H2,1-3H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGHRISWRRBOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 434.6 g/mol. It features a complex structure that includes a dimethylphenyl group and a tetrahydroquinoline moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets:
- Enzyme Inhibition : Many derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, compounds with similar structures have shown IC50 values indicating moderate to strong inhibitory activity against these enzymes .
- Receptor Modulation : The tetrahydroquinoline structure is known to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. This interaction may be relevant in the context of neurodegenerative diseases or psychiatric disorders.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of related compounds. For example, derivatives have been tested for their ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases.
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory disorders .
Study 1: Enzyme Inhibition Profile
In a comparative study of various tetrahydroquinoline derivatives, one compound exhibited significant inhibition of AChE with an IC50 value of 46.42 µM and BChE inhibition at 157.31 µM . These findings suggest that structural modifications can enhance or diminish enzyme inhibition.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. Results indicated that certain modifications led to enhanced protective effects against neuronal cell death induced by oxidative stress.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C26H34N4O2 |
| Molecular Weight | 434.6 g/mol |
| AChE Inhibition IC50 | 46.42 µM |
| BChE Inhibition IC50 | 157.31 µM |
| Antioxidant Activity | Significant |
| Anti-inflammatory Activity | Yes |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound is compared below with four analogs (Table 1), emphasizing structural variations, synthesis pathways, and substituent-driven properties.
Key Comparisons:
In contrast, the CF₃-substituted analog () introduces a strong electron-withdrawing group, increasing polarity and possibly improving aqueous solubility . Compound 26’s thiophene-2-carboximidamide group adds hydrogen-bonding capacity, which may influence target binding compared to the ethanediamide linker in the target compound .
Synthetic Accessibility The target compound and its CF₃ analog likely share a synthetic route involving nitro-group reduction (e.g., H₂/Pd-C, as in compound 24) followed by amide coupling . Compound 27 (43.7% yield) highlights challenges in scaling diethylamino-substituted analogs, suggesting steric hindrance may affect yields compared to dimethyl or pyrrolidine variants .
Biological Implications While biological data for the target compound are unavailable, structural analogs in were synthesized for pharmacological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
